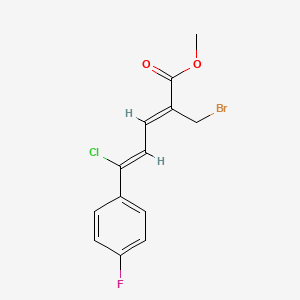

methyl (2Z,4Z)-2-(bromomethyl)-5-chloro-5-(4-fluorophenyl)penta-2,4-dienoate

CAS No.: 1242316-96-6

Cat. No.: VC16960410

Molecular Formula: C13H11BrClFO2

Molecular Weight: 333.58 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1242316-96-6 |

|---|---|

| Molecular Formula | C13H11BrClFO2 |

| Molecular Weight | 333.58 g/mol |

| IUPAC Name | methyl (2Z,4Z)-2-(bromomethyl)-5-chloro-5-(4-fluorophenyl)penta-2,4-dienoate |

| Standard InChI | InChI=1S/C13H11BrClFO2/c1-18-13(17)10(8-14)4-7-12(15)9-2-5-11(16)6-3-9/h2-7H,8H2,1H3/b10-4+,12-7- |

| Standard InChI Key | IULHOYUBLGHKLZ-QXAYZXPASA-N |

| Isomeric SMILES | COC(=O)/C(=C/C=C(/C1=CC=C(C=C1)F)\Cl)/CBr |

| Canonical SMILES | COC(=O)C(=CC=C(C1=CC=C(C=C1)F)Cl)CBr |

Introduction

Structural Characteristics and Molecular Properties

Molecular Architecture

The compound’s IUPAC name, methyl (2Z,4Z)-2-(bromomethyl)-5-chloro-5-(4-fluorophenyl)penta-2,4-dienoate, reflects its stereochemical and functional complexity. Key features include:

-

Conjugated Diene System: The (2Z,4Z)-penta-2,4-dienoate backbone enables π-orbital delocalization, influencing reactivity and stability.

-

Halogen Substituents: A bromomethyl (-CHBr) group at C2, a chlorine atom at C5, and a 4-fluorophenyl ring introduce steric bulk and electronic effects.

-

Ester Group: The methyl ester at C1 enhances solubility in organic solvents and participates in hydrolysis or transesterification reactions.

Table 1: Key Molecular Descriptors

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are critical for confirming structure and purity:

-

H NMR: Peaks corresponding to the methyl ester (δ ~3.7 ppm), bromomethyl protons (δ ~3.5–4.0 ppm), and aromatic fluorine (δ ~7.0–7.5 ppm).

-

C NMR: Signals for the ester carbonyl (δ ~165–170 ppm), diene carbons (δ ~120–140 ppm), and halogenated carbons.

-

MS: Molecular ion peak at m/z 333.58 with fragmentation patterns indicating loss of Br (79.9) and Cl (35.45).

Synthesis and Stereochemical Control

Vilsmeier-Haack Reaction

The synthesis begins with the Vilsmeier-Haack formulation of ketones using bis(trichloromethyl) carbonate (BTC) and dimethylformamide (DMF) to generate chlorovinyl aldehydes . For example:

This step requires precise temperature control (0–5°C) to minimize side reactions .

Baylis-Hillman Reaction

The chlorovinyl aldehyde undergoes a sonochemical Baylis-Hillman reaction with methyl acrylate under solvent-free conditions :

Ultrasound irradiation enhances reaction rates and yields (70–85%) by improving mass transfer .

Bromination and Stereoselectivity

Stereoselective bromination of the Baylis-Hillman adduct using yields the (2Z,4Z)-configured product :

The reaction proceeds via a bromophosphorane intermediate, favoring anti addition to the double bond .

Table 2: Optimization of Bromination Conditions

| Parameter | Optimal Value | Yield (%) |

|---|---|---|

| Solvent | Dichloromethane | 92 |

| Temperature | −20°C | 88 |

| Equiv. | 1.1 | 90 |

Chemical Reactivity and Mechanistic Insights

Electrophilic Reactivity

The bromomethyl group acts as a potent electrophile, participating in nucleophilic substitutions (S2) with amines, thiols, and alkoxides. For example:

Reactivity is solvent-dependent, with polar aprotic solvents (e.g., DMF) accelerating rates by stabilizing transition states.

Diene Participation in Cycloadditions

The conjugated diene undergoes Diels-Alder reactions with dienophiles like maleic anhydride:

Regioselectivity follows the Alder endo rule, with electron-withdrawing groups directing adduct formation.

Hydrolysis and Transesterification

The methyl ester hydrolyzes under acidic or basic conditions to the carboxylic acid:

Transesterification with alcohols (e.g., ethanol) proceeds via acid catalysis, enabling derivatization.

Applications in Synthetic Chemistry

Pharmaceutical Intermediates

The compound serves as a precursor to bioactive molecules, including:

-

Anticancer Agents: Bromomethyl groups facilitate alkylation of DNA nucleobases.

-

Antiviral Compounds: Fluorophenyl moieties enhance binding to viral proteases .

Materials Science

Conjugated dienes are incorporated into polymers for optoelectronic devices, where halogen atoms tune bandgap energies.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume